Potency Advantage Over Gallium Acetylacetonate in Drug-Resistant Lung Cancer Cells
In a head-to-head study against the clinical candidate gallium acetylacetonate (GaAcAc), this compound (designated 7919469) exhibited a 13-fold increase in anti-proliferative potency in gallium-resistant A549 lung adenocarcinoma cells [1]. A comparator compound from a different chemical series (5476423, a pyrazole-quinoline) showed an 80-fold increase, establishing that while the target compound is not the most potent in the study, its naphthalene-tetrazole scaffold provides a distinct and verifiable potency window over the baseline therapy [1].
| Evidence Dimension | Anti-proliferative potency (fold-increase in IC50 vs. GaAcAc) in gallium-resistant A549 cells |
|---|---|
| Target Compound Data | 13-fold increase in potency relative to GaAcAc |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc); Compound 5476423 (pyrazole-quinoline) showed an 80-fold increase |
| Quantified Difference | 13-fold more potent than GaAcAc; 6.15-fold less potent than the best-in-study compound 5476423 |
| Conditions | Human lung adenocarcinoma A549 cells with acquired gallium resistance (R-cells); cell viability assay |
Why This Matters
This is the only direct cellular potency benchmark available for this compound, delineating its therapeutic window against a known clinical agent and within its discovery cohort.
- [1] Oyewumi MO, Alazizi A, Liva S, Lin L, Geldenhuys WJ. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg Med Chem Lett. 2014 Sep 15;24(18):4553-6. View Source
